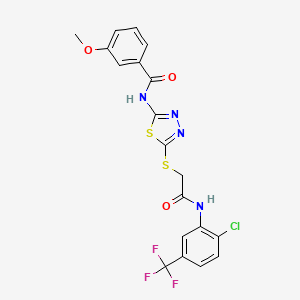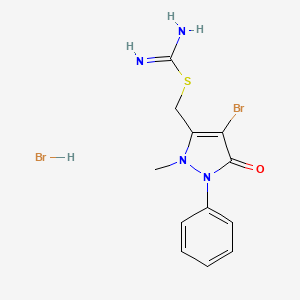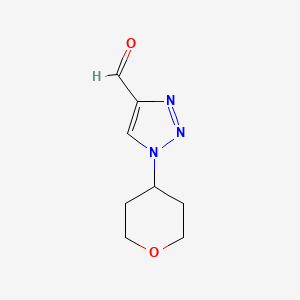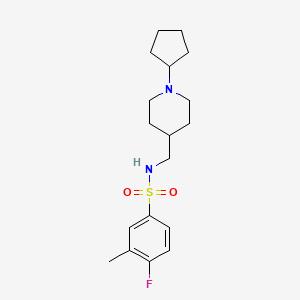![molecular formula C16H16ClNO4 B2414693 [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone CAS No. 878717-22-7](/img/structure/B2414693.png)
[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-chlorophenol reacts with a suitable leaving group on the furan ring, often facilitated by a base like potassium carbonate.
Attachment of the Morpholinylmethanone Moiety:
- The final step involves the reaction of the intermediate with morpholine and a carbonyl source, such as phosgene or a similar reagent, to form the morpholinylmethanone group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone typically involves multiple steps:
-
Formation of the Furan Ring:
- The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenoxyacetic acid and furfural, under acidic conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
-
Reduction:
- Reduction of the compound can target the carbonyl group, converting it to an alcohol. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution:
- The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, various nucleophiles.
Major Products:
- Oxidized derivatives of the furan ring.
- Reduced alcohol forms of the compound.
- Substituted derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Possible applications in the development of antimicrobial or anticancer agents.
Industry:
- Utilized in the synthesis of specialty chemicals and polymers.
- Potential use in the production of agrochemicals or other industrial products.
Wirkmechanismus
The mechanism by which [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and morpholinylmethanone moiety can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
- [5-[(2-Fluorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- [5-[(2-Bromophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- [5-[(2-Methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Comparison:
- The presence of different substituents on the phenoxy group (e.g., chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity and biological activity.
- [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c17-13-3-1-2-4-14(13)21-11-12-5-6-15(22-12)16(19)18-7-9-20-10-8-18/h1-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYGGHVSVHPAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328469 |
Source


|
| Record name | [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878717-22-7 |
Source


|
| Record name | [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)


![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
